![molecular formula C6H13NO B6273581 rac-(2R,4R)-2-methylpiperidin-4-ol, cis CAS No. 1421310-00-0](/img/no-structure.png)
rac-(2R,4R)-2-methylpiperidin-4-ol, cis
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Description
Rac-(2R,4R)-2-methylpiperidin-4-ol, cis (Rac-MPP4ol, cis) is a chiral compound of the piperidine family and is a key intermediate in a range of syntheses. It is known for its versatility in the laboratory as a starting material for many reactions, and its unique properties make it an attractive target for research in the fields of synthetic and medicinal chemistry.
Scientific Research Applications
Synthesis of cis-4-Hydroxyprolines
The compound has been used in the synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines . These chiral building blocks have attracted widespread attention as they are extensively used for the synthesis of glycopeptides, antimetabolite of glutamic acid, ACE inhibitors, and 1-b-methylacarbapenem antibiotics .
Agrochemical Industry
The compound has applications in the agrochemical industry . However, the specific details of its use in this field are not readily available.
Topical Medication
The application of cis-4-hydroxyproline, which can be synthesized from the compound, in topical medication has been disclosed .
Synthesis of Phalloidine Alkaloid
One of the key structural fragments of naturally occurring phalloidine alkaloid is cis-(2S,4S)-4-hydroxy-proline . The compound can be used in the synthesis of this alkaloid.
Synthesis of 4-Hydroxyprolines
The compound has been used in the synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline . These compounds have been used as chiral building blocks in organic synthesis .
Scientific Experiments
The compound is used in various scientific experiments. However, the specific details of its use in this field are not readily available.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4R)-2-methylpiperidin-4-ol, cis involves the reduction of a ketone intermediate followed by a cyclization reaction to form the piperidine ring.", "Starting Materials": [ "2-methylcyclohexanone", "Sodium borohydride (NaBH4)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Benzene", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 2-methylcyclohexanone with NaBH4 in MeOH to form the corresponding alcohol intermediate.", "Step 2: Acid-catalyzed dehydration of the alcohol intermediate to form the corresponding alkene intermediate.", "Step 3: Addition of HCl to the alkene intermediate to form the corresponding chloride intermediate.", "Step 4: Cyclization of the chloride intermediate with NaOH in MeOH to form the piperidine ring.", "Step 5: Extraction of the piperidine product with benzene and washing with water.", "Step 6: Purification of the piperidine product by recrystallization from ethyl acetate." ] } | |
CAS RN |
1421310-00-0 |
Product Name |
rac-(2R,4R)-2-methylpiperidin-4-ol, cis |
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
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